molecular formula C11H9NO5S B2727077 [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid CAS No. 302949-04-8

[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid

Cat. No.: B2727077
CAS No.: 302949-04-8
M. Wt: 267.26
InChI Key: JORLYHNABIENJM-UHFFFAOYSA-N
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Description

[3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid: is a compound with a molecular formula of C11H9NO5S and a molecular weight of 267.26 g/mol This compound is characterized by the presence of a thiazolidine ring, a phenolic hydroxyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid typically involves the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

  • Potential applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The phenolic hydroxyl group can form hydrogen bonds, while the thiazolidine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: Shares the thiazolidine ring but lacks the phenolic hydroxyl and acetic acid moieties.

    4-Hydroxybenzaldehyde: Contains the phenolic hydroxyl group but lacks the thiazolidine ring and acetic acid moiety.

    Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring and carboxylic acid moiety but lacks the phenolic hydroxyl group.

Uniqueness:

  • The combination of the thiazolidine ring, phenolic hydroxyl group, and acetic acid moiety in [3-(4-Hydroxy-phenyl)-2,4-dioxo-thiazolidin-5-yl]-acetic acid provides a unique set of chemical properties and potential biological activities that are not found in the individual components or other similar compounds.

Properties

IUPAC Name

2-[3-(4-hydroxyphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c13-7-3-1-6(2-4-7)12-10(16)8(5-9(14)15)18-11(12)17/h1-4,8,13H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORLYHNABIENJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=O)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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